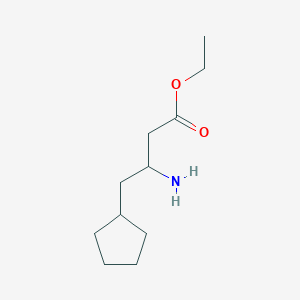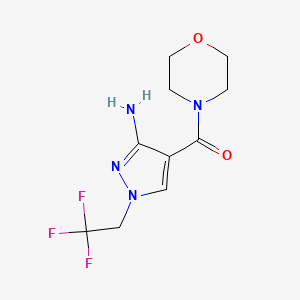![molecular formula C11H15F2N5 B11737738 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737738.png)
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a propyl group and a pyrazolylmethyl group. The presence of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various applications, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a pyrazole derivative. This process can be achieved through radical difluoromethylation, which is a method that introduces the difluoromethyl group into the pyrazole ring . The reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can lead to a variety of functionalized pyrazoles.
Applications De Recherche Scientifique
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of agrochemicals and other industrial applications where fluorine-containing compounds are desired for their stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(difluoromethyl)-1H-pyrazol-5-ylmethylamine: A similar compound with a different substitution pattern on the pyrazole ring.
3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Another difluoromethylated pyrazole derivative with distinct functional groups.
Uniqueness
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and propyl groups on the pyrazole ring enhances its versatility in various applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H15F2N5 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-(difluoromethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-2-6-17-9(3-5-15-17)8-14-10-4-7-18(16-10)11(12)13/h3-5,7,11H,2,6,8H2,1H3,(H,14,16) |
Clé InChI |
NHOVOGWSSTWWQN-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CC=N1)CNC2=NN(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


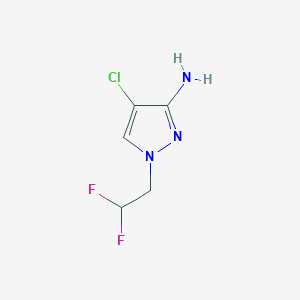
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11737662.png)
![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737675.png)
![2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737689.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11737696.png)
![N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine](/img/structure/B11737697.png)
![1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737701.png)
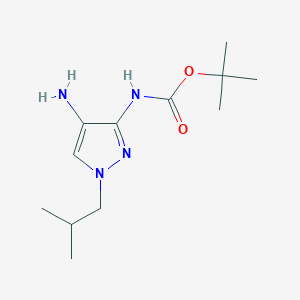
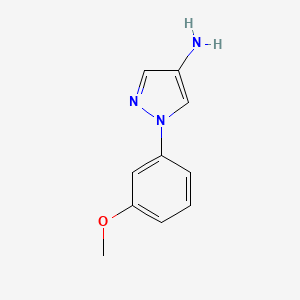
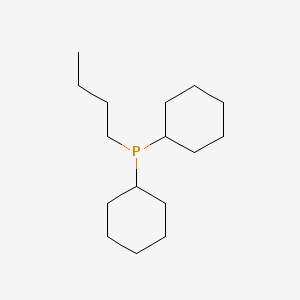
![N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11737722.png)
![3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11737725.png)
